molecular formula C18H15NO4 B182350 piperolactam C CAS No. 116064-76-7

piperolactam C

Cat. No.: B182350
CAS No.: 116064-76-7
M. Wt: 309.3 g/mol
InChI Key: GYYIMUXZCUHECT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Piperolactam C undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Piperolactam C is part of a group of compounds known as aristolactams. Similar compounds include:

This compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its trimethoxy substitution pattern and azatetracyclic structure distinguish it from other aristolactams .

Properties

IUPAC Name

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIMUXZCUHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260931
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

116064-76-7
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116064-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperolactam C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Piperolactam C and where is it found?

A1: this compound is a polyalkoxylated alkaloid primarily found in various Piper species, such as Piper arborescens [], Piper erecticaule [], and Piper taiwanense []. It has also been isolated from other plant genera like Goniothalamus, Ottonia, Toussaintia, and Fissistigma [, , , ].

Q2: What are the known biological activities of this compound?

A2: this compound has been reported to exhibit anti-platelet aggregation activity [, ]. Studies have shown its potential antifungal effects against specific fungal strains like Cladosporium cladosporioides and C. sphaerospermum [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H19NO4, and its molecular weight is 313.35 g/mol.

Q4: How is the structure of this compound elucidated?

A4: The structure of this compound is determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and NOESY) and Gas Chromatography-Mass Spectrometry (GC-MS) []. These techniques provide information about the compound's connectivity and functional groups.

Q5: Are there any synthetic routes available for this compound?

A5: Yes, total synthesis of this compound has been achieved. One approach involves a combinatorial metalation/cyclization strategy utilizing Parham’s technique to construct the polyalkoxylated isoindolinone core, followed by benzylic lactam deprotonation and subsequent reactions to form the final product [, , ].

Q6: Has the structure-activity relationship (SAR) of this compound and related analogs been investigated?

A6: While this compound itself hasn't been extensively studied for SAR, research on related amides from Piper species, particularly focusing on antifungal activity, suggests that modifications to the side chain can influence their effectiveness []. For instance, N,N-diethylamides displayed higher activity against C. sphaerospermum compared to isobutyl amides [].

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